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Introduction
Bruton's tyrosine kinase (Btk) is a critical non-receptor tyrosine kinase involved in multiple

signaling pathways, most notably the B-cell receptor (BCR) signaling cascade.[1] Its role in the

proliferation, differentiation, and survival of B-cells has made it a prime therapeutic target for

various B-cell malignancies and autoimmune diseases.[2][3] CNX-500 is a potent and specific

probe designed for the detection and quantification of Btk.[4] It consists of the covalent Btk

inhibitor CC-292 chemically linked to biotin, allowing for the detection of uninhibited Btk in

various experimental setups.[4][5] The covalent nature of its binding to Cysteine 481 in the Btk

active site ensures a stable and lasting interaction, making it an ideal tool for assessing Btk

occupancy.[6]

These application notes provide detailed protocols for utilizing CNX-500 to label and visualize

Btk in live cells, as well as to quantify Btk occupancy in cell lysates.
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Characteristic Description Reference

Probe Composition
Covalent Btk inhibitor (CC-292)

linked to biotin.
[4][5]

Target Bruton's tyrosine kinase (Btk). [4]

Binding Mechanism

Forms a covalent bond with

Cysteine 481 in the Btk active

site.

[6]

Inhibitory Activity (IC50)
0.5 nM (for the parent inhibitor,

CC-292).
[1][7]

Table 2: Recommended Cell Lines for Btk Labeling
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Cell Line Cell Type
Btk
Expression
Level

Notes Reference

Ramos
Human Burkitt's

lymphoma
High

Commonly used

for B-cell

signaling and Btk

inhibitor studies.

[4][8]

Primary CLL

Cells

Human Chronic

Lymphocytic

Leukemia

Variable

Directly relevant

for clinical

research; Btk

expression can

vary between

patients.

[9][10]

MEC-1

Human B-cell

chronic

lymphocytic

leukemia

Moderate to High

A useful model

for studying Btk

mutations and

inhibitor

responses.

[11]

TMD8

Human Diffuse

Large B-cell

Lymphoma (ABC

subtype)

High

Model for

studying BCR-

dependent

lymphomas.

[12]

Signaling Pathway
The following diagram illustrates the central role of Btk in the B-cell receptor signaling pathway.
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Btk Signaling Pathway and CNX-500 Inhibition.
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Experimental Protocols
Protocol 1: Live-Cell Imaging of Btk with CNX-500
This protocol outlines the steps for fluorescently labeling Btk in living cells using CNX-500,

followed by visualization with a streptavidin-conjugated fluorophore.

Materials:

Btk-expressing cells (e.g., Ramos)

Complete cell culture medium

CNX-500 probe

Streptavidin-conjugated fluorophore (e.g., Streptavidin-Alexa Fluor 488)

Live-cell imaging buffer (e.g., phenol red-free medium)

Fixative (e.g., 4% paraformaldehyde in PBS) - for fixed-cell imaging as a control

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) - for fixed-cell imaging

Fluorescence microscope with appropriate filter sets

Workflow:
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1. Culture Btk-expressing cells

2. Incubate with CNX-500

3. Wash to remove unbound CNX-500

4. Incubate with Streptavidin-Fluorophore

5. Wash to remove unbound Streptavidin

6. Image live cells

Click to download full resolution via product page

Live-cell imaging workflow with CNX-500.

Procedure:

Cell Preparation:

Plate Btk-expressing cells on a suitable imaging dish or slide.

Allow cells to adhere and reach the desired confluency.

CNX-500 Labeling:
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Prepare a working solution of CNX-500 in complete culture medium. The optimal

concentration should be determined empirically but can range from 100 nM to 1 µM.

Remove the culture medium from the cells and add the CNX-500 containing medium.

Incubate for 1-2 hours at 37°C in a CO2 incubator.

Washing:

Gently remove the CNX-500 containing medium.

Wash the cells three times with pre-warmed complete culture medium to remove any

unbound probe.

Streptavidin-Fluorophore Staining:

To facilitate the entry of the streptavidin conjugate into live cells, a gentle permeabilization

step may be required. A very mild detergent like saponin at a low concentration (0.01-

0.05%) in the staining buffer can be tested. Alternatively, transient membrane poration

methods can be employed.[13] Note: This step requires careful optimization to maintain

cell viability.

Prepare a working solution of the streptavidin-conjugated fluorophore in live-cell imaging

buffer at a concentration of 1-5 µg/mL.

Incubate the cells with the streptavidin solution for 30-60 minutes at room temperature,

protected from light.

Final Wash:

Gently wash the cells three times with live-cell imaging buffer to remove unbound

streptavidin.

Imaging:

Immediately image the cells using a fluorescence microscope equipped for live-cell

imaging, maintaining appropriate temperature and CO2 levels.
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Acquire images using the appropriate filter sets for the chosen fluorophore.

Optimization and Controls:

CNX-500 Concentration: Titrate the concentration of CNX-500 to find the optimal balance

between signal intensity and potential off-target effects.

Incubation Times: Optimize the incubation times for both CNX-500 and the streptavidin-

fluorophore to maximize signal-to-noise ratio.

Cell Viability: Monitor cell health and morphology throughout the experiment to ensure the

labeling procedure is not inducing cytotoxicity.

Negative Control: Include a sample of cells not treated with CNX-500 but incubated with the

streptavidin-fluorophore to assess background fluorescence.

Competition Control: Pre-incubate cells with an unlabeled Btk inhibitor (e.g., CC-292) before

adding CNX-500 to demonstrate the specificity of the probe for Btk.

Protocol 2: Btk Occupancy Assay in Cell Lysates
This protocol describes a competition-based assay to quantify the amount of free, uninhibited

Btk in cell lysates using CNX-500.[6]

Materials:

Btk-expressing cells

Btk inhibitor of interest (e.g., CC-292 for a standard curve)

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

CNX-500 probe

Streptavidin-coated ELISA plates

Recombinant Btk protein (for standard curve)

Wash buffer (e.g., PBS with 0.05% Tween-20)
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Detection antibody (e.g., anti-Btk antibody) and secondary HRP-conjugated antibody, or a

streptavidin-HRP conjugate

Substrate for HRP (e.g., TMB)

Stop solution (e.g., 1M H2SO4)

Plate reader

Workflow:

1. Treat cells with Btk inhibitor

2. Lyse cells

3. Incubate lysate with CNX-500

4. Add to Streptavidin-coated plate

5. Wash

6. Add detection reagents

7. Measure signal
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Click to download full resolution via product page

Btk occupancy assay workflow.

Procedure:

Cell Treatment:

Treat Btk-expressing cells with various concentrations of the Btk inhibitor of interest for a

specified time. Include an untreated control.

Cell Lysis:

Harvest the cells and lyse them using a suitable lysis buffer on ice.

Centrifuge the lysate to pellet cell debris and collect the supernatant.

Determine the total protein concentration of each lysate.

CNX-500 Incubation:

Incubate a standardized amount of cell lysate with 1 µM CNX-500 for 1 hour at room

temperature.[6] This allows CNX-500 to bind to any free Btk that was not occupied by the

test inhibitor.

Capture on ELISA Plate:

Add the CNX-500-incubated lysates to the wells of a streptavidin-coated ELISA plate.

Incubate for 1-2 hours at room temperature to allow the biotinylated Btk-CNX-500 complex

to bind to the streptavidin.

Washing:

Wash the plate three times with wash buffer to remove unbound proteins.

Detection:

Detect the captured Btk using one of the following methods:
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Method A (Antibody-based): Incubate with a primary anti-Btk antibody, followed by a

secondary HRP-conjugated antibody.

Method B (Direct HRP): If using a streptavidin-HRP conjugate for detection, this can be

added directly after the capture step.

Add the HRP substrate and incubate until a color change is observed.

Stop the reaction with the stop solution.

Data Analysis:

Measure the absorbance at the appropriate wavelength using a plate reader.

The signal will be inversely proportional to the occupancy of Btk by the test inhibitor.

Calculate the percentage of Btk occupancy by normalizing the signal from the treated

samples to the untreated control. A standard curve using known amounts of recombinant

Btk bound to CNX-500 can be used for absolute quantification.[6]

Conclusion
CNX-500 is a versatile and powerful tool for studying Btk in live cells and cell lysates. The

protocols provided herein offer a framework for visualizing Btk localization and dynamics

through live-cell imaging and for quantifying target engagement of Btk inhibitors. Careful

optimization of the experimental conditions is crucial for obtaining reliable and reproducible

results. These methods can provide valuable insights for researchers in academic and

industrial settings, aiding in the understanding of Btk biology and the development of novel Btk-

targeted therapies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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